molecular formula C11H13N3O B1422557 2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one CAS No. 1258639-37-0

2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one

Cat. No. B1422557
M. Wt: 203.24 g/mol
InChI Key: OMPHOCRXKJDUIW-UHFFFAOYSA-N
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Description

“2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one” is a chemical compound . It is a powder with a molecular weight of 203.24 . The IUPAC name for this compound is 5,6,7a,8,9,10-hexahydro-7H-pyrido [3,2-f]pyrrolo [1,2-a] [1,4]diazepin-7-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O/c15-11-9-4-2-6-14 (9)10-8 (7-13-11)3-1-5-12-10/h1,3,5,9H,2,4,6-7H2, (H,13,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder stored at room temperature .

Scientific Research Applications

Complexation of Metal Atoms

The compound 2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one has potential applications in the complexation of metal atoms. Research shows that related compounds with similar structures can be used for this purpose, as demonstrated by Lazrak et al. (2000) in their study of a compound containing an 11-membered ring useful for metal complexation (Lazrak, Essassi, El-Bali, & Bolte, 2000).

Structural Pseudosymmetry Analysis

The structural analysis of compounds similar to 2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one, like cloxazolam, reveals insights into pseudosymmetry in molecular structures. Garraza et al. (2019) found that these molecules consist of a rigid core made up of multiple rings, contributing to unusual compactness in organic structures (Garraza, Gimenez, Vega, & Baggio, 2019).

Synthesis of Macrocyclic Compounds

This chemical is also relevant in the synthesis of macrocyclic compounds containing pyridine, as discussed by Costa and Delgado (1993). Their research explored the protonation reactions of such ligands, which are critical in understanding the chemical behavior of macrocyclic compounds (Costa & Delgado, 1993).

Polynuclear Complexes Formation

In the field of polynuclear complexes, related compounds serve as ligands for forming multi-nuclear Cu(II) complexes, as investigated by Ambrosi et al. (2009). This study sheds light on the acid-base properties and coordination behavior of these compounds toward metal ions (Ambrosi, Formica, Fusi, Giorgi, Macedi, Micheloni, Paoli, & Rossi, 2009).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-9-4-2-6-14(9)10-8(7-13-11)3-1-5-12-10/h1,3,5,9H,2,4,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPHOCRXKJDUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC3=C(N2C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one
Reactant of Route 2
2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one
Reactant of Route 3
2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one
Reactant of Route 4
2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one
Reactant of Route 5
2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one
Reactant of Route 6
2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one

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